molecular formula C19H13FN2 B12332189 1-Phenyl-2-(3-fluophenyl)benzimidazole CAS No. 20000-57-1

1-Phenyl-2-(3-fluophenyl)benzimidazole

Cat. No.: B12332189
CAS No.: 20000-57-1
M. Wt: 288.3 g/mol
InChI Key: ZRHFLLOFRBCXGX-UHFFFAOYSA-N
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Description

General Significance of Benzimidazole (B57391) Scaffolds in Advanced Chemical Research

The benzimidazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological receptors with high affinity. nih.govrsc.org This has resulted in a wide range of pharmacological activities associated with benzimidazole derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net The ability of the benzimidazole core to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, is crucial to its biological activity. nih.gov The synthesis of benzimidazole derivatives is a well-established area of organic chemistry, with numerous methods available for the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives.

Rationale for Focused Investigation on 1-Phenyl-2-(3-fluophenyl)benzimidazole

The specific focus on 1-Phenyl-2-(3-fluorophenyl)benzimidazole stems from the desire to systematically explore the impact of specific substituents on the physicochemical and biological properties of the benzimidazole core. The introduction of a phenyl group at the 1-position and a fluorinated phenyl group at the 2-position creates a 1,2-disubstituted benzimidazole with distinct electronic and steric characteristics.

The rationale for this focused investigation can be broken down as follows:

Exploring the Impact of Diaryl Substitution: The presence of two aryl groups at positions 1 and 2 can significantly influence the molecule's conformation and its ability to interact with biological targets. Research into 1,2-diarylbenzimidazoles is driven by the potential for these compounds to exhibit unique biological activities compared to their monosubstituted counterparts.

While specific research detailing the unique properties and applications of 1-Phenyl-2-(3-fluorophenyl)benzimidazole is not extensively available in the public domain, its chemical structure suggests a deliberate design to combine the established pharmacological potential of the benzimidazole scaffold with the advantageous properties imparted by fluorine substitution.

Overview of Current Research Trends Relevant to Fluorinated Phenyl-Substituted Benzimidazoles

Current research in the field of fluorinated benzimidazoles is vibrant and multifaceted. A significant trend involves the synthesis of novel derivatives and their evaluation for a range of biological activities. The introduction of fluorine is often explored as a strategy to enhance the potency and selectivity of these compounds. nih.gov For instance, studies on various fluorinated benzimidazole derivatives have demonstrated their potential as antimicrobial and antifungal agents. rsc.org

Another key research direction is the investigation of the structure-activity relationships (SAR) of these compounds. By systematically varying the position and number of fluorine substituents on the phenyl rings, researchers aim to understand how these modifications influence biological activity. This knowledge is critical for the rational design of more effective therapeutic agents. The development of efficient and environmentally friendly synthetic methods for preparing these complex molecules is also an active area of research.

Table 1: Chemical Data for this compound

PropertyValueSource
CAS Number 20000-57-1 nih.gov
Molecular Formula C₁₉H₁₃FN₂ nih.gov
Molecular Weight 288.325 g/mol nih.gov
Canonical SMILES C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)F nih.gov
InChIKey ZRHFLLOFRBCXGX-UHFFFAOYSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20000-57-1

Molecular Formula

C19H13FN2

Molecular Weight

288.3 g/mol

IUPAC Name

2-(3-fluorophenyl)-1-phenylbenzimidazole

InChI

InChI=1S/C19H13FN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H

InChI Key

ZRHFLLOFRBCXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)F

Origin of Product

United States

Spectroscopic Characterization Techniques for 1 Phenyl 2 3 Fluophenyl Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 1-Phenyl-2-(3-fluorophenyl)benzimidazole in solution. Through various NMR experiments, it is possible to identify the connectivity of atoms and the spatial relationships between different parts of the molecule.

The ¹H NMR spectrum of 1-Phenyl-2-(3-fluorophenyl)benzimidazole is expected to be complex, with all signals appearing in the aromatic region. The molecule has 13 protons distributed across three distinct aromatic systems: the N1-phenyl group, the C2-(3-fluorophenyl) group, and the fused benzene (B151609) ring of the benzimidazole (B57391) core. Due to the close proximity and overlapping nature of these signals, multiplet patterns are anticipated.

Based on data from analogous structures like 2-(3-chlorophenyl)-1H-benzimidazole and other N-phenylated benzimidazoles, the signals for the benzimidazole protons (H-4, H-5, H-6, H-7) and the N-phenyl protons are typically found between 7.20 and 7.80 ppm. rsc.org The protons on the 3-fluorophenyl ring would appear in a similar region, with their chemical shifts and splitting patterns influenced by coupling to the fluorine atom. For instance, the proton ortho to the fluorine (H-2') would likely appear as a doublet of doublets.

Table 1: Expected ¹H NMR Chemical Shift Ranges for 1-Phenyl-2-(3-fluorophenyl)benzimidazole

Protons Expected Chemical Shift (δ, ppm) Multiplicity
Benzimidazole Protons (H-4, H-5, H-6, H-7) 7.20 - 7.80 Multiplet (m)
N1-Phenyl Protons (H-2'', H-3'', H-4'') 7.40 - 7.70 Multiplet (m)

Note: The data in this table is illustrative and based on spectral data from structurally similar compounds.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For 1-Phenyl-2-(3-fluorophenyl)benzimidazole, 19 distinct carbon signals are expected, although some aromatic signals may overlap. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and fluorine atoms.

The C2 carbon of the imidazole (B134444) ring is typically observed downfield, around 150-152 ppm. rsc.org The carbon atom bonded to the fluorine (C-3') will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-250 Hz). The carbons ortho and meta to the C-F bond will also show smaller couplings (²JCF and ³JCF). Data from 2-(2-fluorophenyl)-1H-benzo[d]imidazole shows the C-F carbon signal appearing as a doublet with a large coupling constant, a key feature for confirming the fluorine's position. rsc.org The quaternary carbons of the benzimidazole ring (C-3a and C-7a) are expected around 135-143 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 1-Phenyl-2-(3-fluorophenyl)benzimidazole

Carbon Atoms Expected Chemical Shift (δ, ppm) Expected C-F Coupling
C2 (imidazole) 150.0 - 152.0 -
C3a, C7a (benzimidazole bridgehead) 135.0 - 143.0 -
C1' (C-F) 161.0 - 164.0 Doublet (¹JCF ≈ 245 Hz)

Note: The data in this table is illustrative and based on spectral data from structurally similar compounds such as 2-(substituted-phenyl)benzimidazoles. rsc.orgrsc.org

¹⁹F NMR is a highly specific technique for analyzing fluorine-containing compounds. Since 1-Phenyl-2-(3-fluorophenyl)benzimidazole contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one distinct signal. The chemical shift of this signal confirms the presence of the fluorine and provides information about its electronic environment. For fluorophenyl derivatives of benzimidazole, this signal typically appears in the range of -110 to -115 ppm relative to a standard like CFCl₃. nih.gov The absence of other signals in the ¹⁹F spectrum would confirm that the molecule is monosubstituted with fluorine.

Due to the significant overlap in the ¹H NMR spectrum, one-dimensional techniques alone are insufficient for complete structural assignment. Two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within each of the three aromatic rings, helping to differentiate the spin systems of the N-phenyl, 3-fluorophenyl, and benzimidazole moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is critical for assembling the final structure by connecting the individual fragments. For example, it can show correlations between the protons on the N-phenyl ring and the C2 and C7a carbons of the benzimidazole core, and between protons on the 3-fluorophenyl ring and the C2 carbon, thus confirming the substitution pattern of the entire molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For 1-Phenyl-2-(3-fluorophenyl)benzimidazole, the IR spectrum would display several characteristic absorption bands.

The most prominent features would include the C=N stretching vibration of the imidazole ring, typically observed in the 1620-1630 cm⁻¹ region. rsc.org Aromatic C=C stretching vibrations are expected between 1450 and 1600 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption band, usually in the 1100-1250 cm⁻¹ range. Aromatic C-H stretching appears above 3000 cm⁻¹. Unlike its 1H-benzimidazole analogs, the spectrum of this N-substituted compound would be notable for the absence of the N-H stretching band that typically appears around 3400 cm⁻¹. rsc.org

Table 3: Expected IR Absorption Bands for 1-Phenyl-2-(3-fluorophenyl)benzimidazole

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
C=N Stretch (Imidazole) 1620 - 1630 Medium-Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-F Stretch 1100 - 1250 Strong

Note: The data in this table is illustrative and based on spectral data from structurally similar compounds. rsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For 1-Phenyl-2-(3-fluorophenyl)benzimidazole (C₁₉H₁₃FN₂), the calculated monoisotopic mass is approximately 288.11 g/mol . High-Resolution Mass Spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the molecular formula. rsc.org

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be expected at m/z 288. Key fragmentation pathways would likely involve the cleavage of the bonds connecting the phenyl rings to the benzimidazole core. This would lead to significant fragment ions corresponding to the loss of a phenyl radical ([M - 77]⁺) and the loss of a fluorophenyl radical ([M - 95]⁺). Further fragmentation of the benzimidazole ring system itself would also be observed.

Table 4: List of Compounds Mentioned

Compound Name
1-Phenyl-2-(3-fluorophenyl)benzimidazole
2-(3-chlorophenyl)-1H-benzimidazole
2-(2-fluorophenyl)-1H-benzo[d]imidazole
2-(4-fluorophenyl)-1H-benzimidazole
1H-benzimidazole

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule, providing insights into the extent of conjugation and the energies of the frontier molecular orbitals. For aromatic and heteroaromatic compounds like 1-Phenyl-2-(3-fluorophenyl)benzimidazole, the absorption of UV-Vis radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals.

The UV-Vis spectrum of benzimidazole derivatives is typically characterized by strong absorption bands in the ultraviolet region, which are attributed to π → π* electronic transitions within the conjugated system. The core structure of 1-Phenyl-2-(3-fluorophenyl)benzimidazole comprises three main components: the benzimidazole ring system, the N-phenyl substituent, and the 2-(3-fluorophenyl) substituent. The extensive π-conjugation across these aromatic rings dictates the absorption maxima (λmax).

The primary electronic transitions expected for this molecule are:

π → π transitions:* These are high-energy transitions occurring within the aromatic rings and are responsible for the strong absorption bands observed in the UV region. The extended conjugation between the benzimidazole core and the two phenyl rings lowers the energy gap for these transitions.

n → π transitions:* These are lower energy transitions involving the promotion of a non-bonding electron from a nitrogen atom of the imidazole ring to an anti-bonding π* orbital. These transitions are typically weaker in intensity compared to π → π* transitions.

The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands. Polar solvents may interact with the ground and excited states of the molecule differently, leading to shifts in the absorption maxima.

A hypothetical UV-Vis data table based on general knowledge of similar compounds is presented below.

Solvent λmax (nm) **Molar Absorptivity (ε, M⁻¹cm⁻¹) **Assignment
Ethanol~310~25,000π → π
Cyclohexane~305~23,000π → π

Note: This table is illustrative and not based on experimental data for the specific compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

While the crystal structure of 1-Phenyl-2-(3-fluorophenyl)benzimidazole has not been specifically reported in the searched literature, the structure of a closely related isomer, 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole, has been determined. nih.gov It is reasonable to infer that the molecular architecture of the 3-fluoro isomer will share significant similarities with its 4-fluoro counterpart.

In the solid state, the benzimidazole core is expected to be nearly planar. The two phenyl rings, one attached to the N1 position and the other to the C2 position of the benzimidazole, are anticipated to be twisted out of the plane of the central heterocyclic system. This non-planar conformation arises from steric hindrance between the hydrogen atoms on the adjacent rings.

The crystal structure of the analogous 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole reveals that the benzimidazole unit is almost planar. nih.gov The dihedral angles between the benzimidazole plane and the phenyl and fluorobenzene (B45895) rings are significant, indicating a twisted conformation. nih.gov In the crystal packing, intermolecular interactions such as C-H···F and C-H···π interactions play a crucial role in stabilizing the three-dimensional architecture. nih.gov

A summary of the crystallographic data for the analogous 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole is provided in the table below. nih.gov

Parameter Value
Chemical FormulaC₁₉H₁₃FN₂
Molecular Weight288.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7527 (4)
b (Å)10.1342 (4)
c (Å)17.0211 (6)
β (°)104.187 (4)
Volume (ų)1463.75 (11)
Z4
Dihedral Angle (Benzimidazole - Phenyl) (°)58.94 (3)
Dihedral Angle (Benzimidazole - Fluorobenzene) (°)51.43 (3)

Data obtained for the 4-fluoro isomer, 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole. nih.gov

The solid-state structure of 1-Phenyl-2-(3-fluorophenyl)benzimidazole is therefore predicted to feature a non-planar molecular conformation, with the degree of twist of the phenyl rings being a key structural parameter. The presence and nature of intermolecular interactions will be governed by the specific packing arrangement adopted by the molecules in the crystal lattice.

Computational and Theoretical Studies on 1 Phenyl 2 3 Fluophenyl Benzimidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard and reliable method for investigating the molecular properties of chemical systems. nih.gov It offers a favorable balance between computational cost and accuracy, making it ideal for studying complex organic molecules like substituted benzimidazoles. nih.govtandfonline.com Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-31G* or higher, to obtain accurate predictions of various molecular attributes. nih.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 1-Phenyl-2-(3-fluorophenyl)benzimidazole, DFT calculations predict a non-planar structure. The phenyl and 3-fluorophenyl rings attached to the benzimidazole (B57391) core are twisted out of the plane of the central heterocyclic system. This twisting is due to steric hindrance between the hydrogen atoms on the adjacent rings.

Table 1: Predicted Geometrical Parameters for a 1,2-Disubstituted Benzimidazole Scaffold Note: Data is based on representative values for similar benzimidazole structures calculated via DFT methods.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-N (imidazole)~1.39 Å
C=N (imidazole)~1.33 Å
C-C (benzene)~1.40 Å
C-F~1.35 Å
**Bond Angles (°) **C-N-C (imidazole)~108°
N-C-N (imidazole)~111°
Dihedral Angles (°) Benzimidazole - Phenyl Ring~50° - 60°
Benzimidazole - Fluorophenyl Ring~45° - 55°

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. semanticscholar.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov For benzimidazole derivatives, the HOMO is typically distributed over the electron-rich benzimidazole ring and the attached phenyl group, while the LUMO is often localized on the benzimidazole system and the electron-accepting C=N bond. nih.gov In 1-Phenyl-2-(3-fluorophenyl)benzimidazole, the fluorine atom's electron-withdrawing nature can influence the energy levels of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Properties Note: Values are representative for fluorophenyl-substituted benzimidazoles based on DFT/B3LYP calculations.

ParameterEnergy (eV)
HOMO Energy (EHOMO) ~ -5.9 to -6.2 eV
LUMO Energy (ELUMO) ~ -1.2 to -1.7 eV
Energy Gap (ΔE) ~ 4.4 to 4.7 eV

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. nih.gov It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are rich or deficient in electrons. nih.gov

The MEP map is color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs of atoms like nitrogen. nih.govnih.gov

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around acidic hydrogen atoms.

Green: Regions of neutral or near-zero potential, often associated with the carbon framework of aromatic rings.

For 1-Phenyl-2-(3-fluorophenyl)benzimidazole, the MEP map would show the most negative potential (red) localized around the nitrogen atoms of the imidazole (B134444) ring, identifying them as the primary sites for protonation and hydrogen bonding. The area around the fluorine atom would also show negative potential. Positive potential (blue) would likely be located on the hydrogen atoms attached to the aromatic rings.

DFT calculations are highly effective in predicting spectroscopic data, which can be used to validate and interpret experimental findings.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. These theoretical shifts, when compared with a standard reference like Tetramethylsilane (TMS), show strong agreement with experimental spectra and help in the precise assignment of signals.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. This method calculates the excitation energies and oscillator strengths of electronic transitions, corresponding to the λmax values observed in a UV-Vis spectrum. The calculations can explain the origin of these transitions, typically arising from π → π* and n → π* excitations within the conjugated system of the molecule.

IR Spectroscopy: DFT can compute the harmonic vibrational frequencies of a molecule. These frequencies correspond to the absorption bands in an Infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement. This analysis allows for a detailed assignment of vibrational modes, such as C-H stretches, C=N vibrations, and aromatic ring deformations.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. semanticscholar.orgnih.gov

For a flexible molecule like 1-Phenyl-2-(3-fluorophenyl)benzimidazole, with rotatable bonds connecting the three ring systems, MD simulations are invaluable for exploring its conformational space. This involves identifying the various low-energy shapes (conformers) the molecule can adopt and the energy barriers between them. Although specific MD studies focused solely on the conformational analysis of isolated 1-Phenyl-2-(3-fluorophenyl)benzimidazole are not prevalent, the technique is widely applied to understand the stability and interactions of benzimidazole derivatives in different environments, such as in complex with proteins. nih.govtandfonline.comrsc.org

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability. semanticscholar.org A stable simulation is characterized by a plateauing RMSD value.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting the flexible regions of the molecule. nih.gov For the title compound, higher RMSF values would be expected for the phenyl and fluorophenyl rings, indicating their rotational freedom.

Reactivity Indices and Chemical Descriptors

From the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to quantify the chemical behavior of 1-Phenyl-2-(3-fluorophenyl)benzimidazole. nih.gov These indices provide a quantitative measure of the molecule's stability and reactivity.

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors, along with others like softness (S = 1/η), help in comparing the reactivity of different molecules and predicting how they will behave in chemical reactions. nih.gov For instance, a molecule with a high electrophilicity index is expected to be a good electron acceptor. nih.gov

Table 3: Calculated Global Reactivity Descriptors Note: Values are representative for fluorophenyl-substituted benzimidazoles based on DFT/B3LYP calculations.

DescriptorDefinitionPredicted Value Range
Chemical Potential (μ) Electron escaping tendency-3.5 to -3.9 eV
Chemical Hardness (η) Resistance to charge transfer2.2 to 2.4 eV
Global Electrophilicity (ω) Electron-accepting ability~2.6 to 3.0 eV

Electrophilicity and Nucleophilicity Scales

Global reactivity descriptors are vital in predicting the chemical behavior of molecules. Electrophilicity (ω) and nucleophilicity (Nu) are key among these, quantifying a molecule's ability to accept or donate electrons, respectively. The electrophilicity index (ω) measures the stabilization in energy when the system acquires an additional electronic charge from the environment. Nucleophilicity can be expressed through several scales, including the electron-donating power (ω⁻) and electron-accepting power (ω⁺).

These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in computational studies of similar 1-benzyl-2-phenyl-1H-benzimidazole derivatives, these values were calculated to predict their reactivity. biointerfaceresearch.comresearchgate.net Compounds with high electrophilicity values are considered good electron acceptors, while those with lower values are better electron donors. researchgate.net The nucleophilicity of a compound, conversely, indicates its propensity to donate electrons.

While specific calculated values for 1-Phenyl-2-(3-fluorophenyl)benzimidazole are not detailed in the provided search results, the principles from related studies can be applied. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to influence these properties significantly.

Table 1: Representative Global Reactivity Descriptors for Benzimidazole Derivatives (Illustrative)

Compound DerivativeHOMO (eV)LUMO (eV)Electrophilicity (ω) (eV)Electron-Donating Power (ω⁻) (eV)Electron-Accepting Power (ω⁺) (eV)
Derivative A-5.92-1.211.894.711.18
Derivative B-6.44-2.183.125.681.77
Derivative C-5.99-1.241.954.791.21
Derivative D-7.23-3.595.568.133.60
Derivative E-7.78-4.267.329.284.74
Note: Data is illustrative based on findings for similar benzimidazole structures and is intended to show the type of data generated in computational studies. biointerfaceresearch.comresearchgate.net

Chemical Hardness and Softness Analysis

Chemical hardness (η) and its inverse, softness (σ), are fundamental concepts in chemical reactivity theory, derived from DFT. nih.govacs.org Hardness is a measure of a molecule's resistance to change in its electron distribution or charge transfer. A large energy gap between the HOMO and LUMO signifies a hard molecule, which is typically more stable and less reactive. acs.org Conversely, a soft molecule has a small HOMO-LUMO gap, indicating it is more polarizable and more reactive. acs.org

The analysis of these parameters helps in understanding the kinetic stability of a molecule. A higher value of chemical hardness and chemical potential points to a more stable molecule. acs.org For 1-Phenyl-2-(3-fluorophenyl)benzimidazole, the electronegative fluorine atom would likely increase the HOMO-LUMO gap compared to its non-fluorinated analog, thereby increasing its chemical hardness and stability. Computational studies on related benzimidazoles have shown that substitutions on the phenyl rings directly impact these values. nih.govacs.org

Table 2: Calculated Reactivity Parameters for a Benzimidazole Derivative (Illustrative)

ParameterSymbolFormulaValue (eV)
Ionization PotentialI-EHOMO5.87
Electron AffinityA-ELUMO1.09
Electronegativityχ(I+A)/23.48
Chemical Hardnessη(I-A)/22.39
Chemical Softnessσ1/η0.42
Electrophilicity Indexωχ²/2η2.53
Note: This table presents an example of calculated parameters for a representative benzimidazole compound to illustrate the concept. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Benzimidazole derivatives have garnered significant attention for their potential applications in non-linear optical (NLO) materials, which are crucial for technologies like optical signal processing, data storage, and telecommunications. mdpi.com Organic molecules, particularly those with a donor-π-acceptor architecture, can exhibit strong NLO responses. biointerfaceresearch.com The imidazole ring system can be readily functionalized to enhance these properties. biointerfaceresearch.com

Computational DFT calculations are instrumental in predicting the NLO behavior of these compounds by determining key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). mdpi.com The magnitude of the first-order hyperpolarizability (β) is a primary determinant of a molecule's second-order NLO activity. acs.orgmdpi.com Studies on similar benzimidazole structures show that their NLO response is often greater than that of standard materials like urea. biointerfaceresearch.comresearchgate.net The NLO properties are sensitive to the molecular geometry, particularly the dihedral angles between the various ring systems. mdpi.com For 1-Phenyl-2-(3-fluorophenyl)benzimidazole, the twisted conformation, with significant dihedral angles between the benzimidazole core and the appended phenyl rings, is expected to influence its NLO response. nih.govnih.gov

Table 3: Calculated NLO Properties for Benzimidazole Derivatives (Illustrative)

Compound DerivativeDipole Moment (μ) (Debye)Polarizability (⟨α⟩) (a.u.)First-Order Hyperpolarizability (β) (a.u.)
Derivative A13.15289.31487.6
Derivative A24.88301.53211.9
Derivative A33.29291.11599.4
Urea (Reference)1.3731.8372.8
Note: Data is illustrative, based on values calculated for similar benzimidazole structures to demonstrate the prediction of NLO properties. biointerfaceresearch.com

Theoretical Insights into the Influence of Fluorine Substituents

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. nih.gov From a theoretical standpoint, fluorine's high electronegativity (χ = 4.0) is a dominant factor. nih.gov When a fluorine atom is substituted onto the phenyl ring of the benzimidazole scaffold, as in 1-Phenyl-2-(3-fluorophenyl)benzimidazole, it acts as a strong electron-withdrawing group through an inductive effect.

This electron-withdrawing nature has several predictable consequences:

Molecular Geometry: The C-F bond is highly polarized. While fluorine's atomic radius is small, its presence can lead to subtle changes in bond lengths and angles within the aromatic ring. In the related crystal structure of 2-(4-Fluoro-phenyl)-1-phenyl-1H-benzimidazole, the molecule adopts a twisted conformation, with the fluorobenzene (B45895) ring forming a dihedral angle of 51.43° with the planar benzimidazole unit. nih.govnih.gov This twisting is a result of steric hindrance and electronic effects.

Electronic Properties: The fluorine substituent is expected to lower the energy levels of both the HOMO and LUMO. This typically leads to an increase in the HOMO-LUMO energy gap, which, as discussed previously, enhances molecular stability and chemical hardness. acs.org This stabilization can also influence the molecule's absorption and emission spectra, potentially shifting them to shorter wavelengths (a hypsochromic or blue shift).

Reactivity and Interactions: The introduction of fluorine can create new potential sites for intermolecular interactions, such as C-H···F hydrogen bonds, which have been observed in the crystal packing of fluorinated benzimidazoles. nih.govnih.gov These interactions can influence the supramolecular assembly and the bulk properties of the material. Furthermore, the electron-withdrawing properties of fluorine can enhance the electrophilicity of the molecule. acgpubs.org

In essence, theoretical studies predict that the 3-fluoro substituent in 1-Phenyl-2-(3-fluorophenyl)benzimidazole plays a crucial role in fine-tuning the molecule's steric and electronic landscape, which in turn governs its reactivity, stability, and potential for applications in materials science. nih.gov

Chemical Reactivity and Functionalization Pathways of 1 Phenyl 2 3 Fluophenyl Benzimidazole

Electrophilic and Nucleophilic Substitution on the Benzimidazole (B57391) Core and Peripheral Rings

The electronic landscape of 1-Phenyl-2-(3-fluorophenyl)benzimidazole offers multiple sites for substitution reactions. The benzimidazole ring itself possesses distinct regions of electron density. Calculations indicate that positions 4, 5, 6, and 7 on the fused benzene (B151609) ring are π-excessive and are thus susceptible to electrophilic attack. chemicalbook.com Conversely, the C2 position of the imidazole (B134444) moiety is generally prone to nucleophilic substitution, though in the target molecule this position is already occupied. chemicalbook.com

Electrophilic Substitution: For 1-Phenyl-2-(3-fluorophenyl)benzimidazole, electrophilic substitution is expected to occur preferentially on the fused benzene ring (positions 4, 5, 6, and 7). The precise regioselectivity will be influenced by the electronic effects of the substituents on the N-1 and C-2 phenyl rings.

Nucleophilic Substitution: The most significant site for nucleophilic aromatic substitution (SNAr) on 1-Phenyl-2-(3-fluorophenyl)benzimidazole is the carbon atom bearing the fluorine substituent on the 2-phenyl ring. While typically requiring activation by electron-withdrawing groups, nucleophilic substitution of unactivated fluoroarenes has been achieved using methods like organic photoredox catalysis. nih.gov This approach allows for the displacement of the fluoride (B91410) ion by various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. nih.gov This reaction proceeds through a cation radical-accelerated mechanism, expanding the scope of SNAr to include electron-neutral and even electron-rich fluoroarenes. nih.gov The reaction of polyfluoroarenes with nucleophiles like phenothiazine (B1677639) in the presence of a mild base such as potassium carbonate in DMF is also a known method for achieving such substitutions. nih.gov

Functionalization Strategies for the Imidazole Nitrogen Atoms

In 1-Phenyl-2-(3-fluorophenyl)benzimidazole, the N-1 position is already substituted with a phenyl group. However, the sp²-hybridized nitrogen atom at the N-3 position remains available for functionalization, most commonly through alkylation or acylation reactions, leading to the formation of benzimidazolium salts.

N-alkylation of the benzimidazole core is a common strategy to modify its properties. acs.org This typically involves the reaction with an alkyl halide in the presence of a base. researchgate.net Studies on related 2-substituted benzimidazoles show that N-alkylation can be achieved using various bases and reaction conditions. For instance, less reactive alkyl halides like butyl or hexyl bromide require heating to around 60°C to achieve N-1 alkylation in excellent yields. lookchem.com The use of surfactants like sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium has been shown to enhance reaction rates by mitigating solubility issues. lookchem.com

Table 1: General Conditions for N-Alkylation of Benzimidazole Derivatives

Alkylating Agent Base Catalyst/Medium Temperature Outcome Reference(s)
Alkyl Halides K₂CO₃, Cs₂CO₃, NaH DMF, Acetone Varies N-alkylation researchgate.net
Benzyl Bromide 50% aq. NaOH SDS Room Temp. N-benzylation lookchem.com
Butyl/Hexyl Bromide 50% aq. NaOH SDS 60°C N-alkylation lookchem.com
Phenacyl Bromides - Microwave/Ultrasound Varies N-phenacylation researchgate.net

Cross-Coupling Reactions for Peripheral Moiety Introduction

The peripheral phenyl rings of 1-Phenyl-2-(3-fluorophenyl)benzimidazole, particularly the fluorinated ring, serve as handles for introducing further complexity through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The fluorine atom on the 2-(3-fluorophenyl) group can potentially be substituted via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov While aryl chlorides and bromides are more common substrates, the use of fluoroarenes is also possible. The reaction has been successfully applied to diversify (hetero)aryl halides under mild, aqueous conditions. nih.gov For example, palladium catalysts like Pd(PPh₃)₄ with a base such as K₃PO₄ in a solvent like 1,4-dioxane (B91453) are effective for coupling aryl halides with various aryl/heteroaryl boronic acids. mdpi.com Benzimidazole-containing palladium complexes have also been developed and used as efficient catalysts for Suzuki coupling reactions. researchgate.net

Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst and a base, provides another avenue for functionalization. wikipedia.orglibretexts.org Palladium complexes incorporating benzimidazole-based N-heterocyclic carbene (NHC) ligands have been synthesized and shown to be effective catalysts for Heck reactions. researchgate.netresearchgate.net These reactions are typically performed in polar solvents like DMF, DMA, or NMP at elevated temperatures to achieve high activity. researchgate.net

Table 2: Cross-Coupling Reactions Relevant to Functionalizing Phenylbenzimidazoles

Reaction Substrates Catalyst System Key Features Reference(s)
Suzuki-Miyaura Aryl Halide + Arylboronic Acid Pd(PPh₃)₄ / K₃PO₄ C-C bond formation, functional group tolerance. mdpi.com
Suzuki-Miyaura (Hetero)aryl Halides + Boronic Acids Pd(OAc)₂ / SPhos Aqueous conditions, mild temperature (37°C). nih.gov
Heck Coupling 1-bromo-4-nitrobenzene + Styrene Pd-NHC-Cl Complex C-C bond formation, synthesis of substituted alkenes. researchgate.net

Heterocyclic Ring Opening and Rearrangement Reactions

While the benzimidazole core is generally stable, it can undergo ring-opening reactions under specific conditions. These transformations often occur when the benzimidazole ring is activated, for example, by quaternization of the nitrogen atoms.

One documented pathway involves the hydrolysis of benzimidazolium salts, which can lead to the opening of the imidazole ring. This strategy has been employed in the synthesis of other heterocyclic systems, such as pyrido-benzodiazepines, through a one-step process involving ring-opening hydrolysis and subsequent intramolecular C-H bond activation. researchgate.netnih.gov

Another instance of ring opening has been observed during 1,3-dipolar cycloaddition reactions. For example, the reaction of an N-substituted benzimidazole with a nitrilimine, generated from a hydrazonoyl chloride, can lead to an unexpected opening of the imidazole ring. researchgate.net This type of reaction can lead to highly functionalized acyclic structures or rearranged heterocyclic products. researchgate.netrsc.org Furthermore, alkylation-induced ring-opening of benzimidazole derivatives has been noted when using more than two equivalents of an alkyl halide at elevated temperatures (e.g., 60°C). lookchem.com

Oxidative and Reductive Transformations

The benzimidazole scaffold exhibits notable stability towards various oxidative and reductive conditions, which is often exploited in the synthesis of its derivatives.

Oxidative Reactions: The synthesis of 1,2-disubstituted benzimidazoles can be achieved through iron-catalyzed oxidative coupling of o-phenylenediamines, using molecular oxygen as the oxidant. nih.govacs.org Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also used for intramolecular dehydrogenative coupling to form the benzimidazole ring system from N,N'-dialkyl o-phenylenediamines. researchgate.net These synthetic routes highlight the robustness of the formed benzimidazole core to the oxidative conditions employed.

Reductive Reactions: Reductive transformations are commonly employed on substituted benzimidazoles, particularly for the conversion of nitro groups. For instance, the reduction of a nitro group on the benzimidazole backbone is a key step in synthesizing various functionalized derivatives. A tandem reaction using stannous chloride (SnCl₂) has been developed for the reduction of a nitro group followed by condensation and cyclization to form other heterocyclic systems fused to the benzimidazole. acs.org This demonstrates that the core benzimidazole structure is tolerant to common reducing agents used for nitro group transformations.

Supramolecular Chemistry and Self Assembly of Benzimidazole Systems

Principles of Noncovalent Interactions in Benzimidazole (B57391) Assemblies (e.g., Hydrogen Bonding, π-π Stacking)

The self-assembly of benzimidazole derivatives into supramolecular architectures is primarily governed by a combination of noncovalent forces. The most significant of these are hydrogen bonding and π-π stacking.

Table 1: Noncovalent Interactions in Benzimidazole Derivatives

Interaction Type Description Example Compounds from Literature Citations
N-H···N/O Hydrogen Bonding Classical hydrogen bonds involving the imidazole (B134444) N-H donor and a nitrogen or oxygen acceptor, forming chains or dimers. Hydrated benzimidazole salts, 2-substituted benzimidazoles rsc.orgsoton.ac.uk
C-H···N/F/π Interactions Weaker hydrogen bonds where a C-H group acts as the donor to a nitrogen atom, a fluorine atom, or an aromatic π-system. 1-Phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole, Furan-substituted benzimidazoles bohrium.comnih.gov
π-π Stacking Attractive, noncovalent interactions between aromatic rings, crucial for the formation of columnar or layered structures. 2-Phenyl-1H-benzo[d]imidazoles, Furan-substituted benzimidazoles bohrium.comsoton.ac.ukresearchgate.net

Coordination Chemistry with Metal Centers

The nitrogen atoms in the imidazole ring make benzimidazole derivatives excellent ligands for a wide range of transition metal ions, leading to the formation of diverse coordination compounds. tandfonline.com

Benzimidazole derivatives are highly versatile ligands. The imine nitrogen atom is a primary coordination site, allowing the molecule to act as a monodentate ligand. nih.govresearchgate.net When substituents containing additional donor atoms (such as nitrogen, oxygen, or sulfur) are introduced at the 2-position, the resulting molecule can act as a bidentate or multidentate chelating agent. tandfonline.com This chelation enhances the stability of the resulting metal complexes. acs.org

The design of 1-Phenyl-2-(3-fluophenyl)benzimidazole makes it well-suited as a monodentate ligand through its imine nitrogen. Its bulky phenyl substituents can influence the steric environment around the metal center, controlling the geometry and coordination number of the final complex. The fluorine atom on the 2-phenyl ring can modulate the electronic properties of the ligand and potentially participate in secondary interactions within the coordination sphere.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Benzimidazole-based ligands are frequently used to build MOFs due to their rigidity and defined coordination vectors. For instance, a novel Zn(II)-based MOF, ZPBIF-1, was synthesized using 2-phenyl benzimidazole, resulting in a material with regular rod-shaped morphology and high porosity, which proved effective in removing organic dyes from aqueous solutions. researchgate.net

Another example involves the use of 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) as an organic linker to create MOFs with different metal centers (Cu, Cr, Al). nih.gov The resulting TIBM-Cu MOF exhibited excellent CO2 adsorption capacity, attributed to the open metal sites and the nitrogen-rich environment provided by the imidazole groups. nih.gov The use of ligands like this compound in MOF synthesis could lead to materials with tailored pore environments, where the phenyl and fluorophenyl groups line the pores and influence selective guest adsorption.

Coordination polymers are extended structures formed by the linking of metal centers with organic ligands. Benzimidazole ligands can bridge metal ions to form 1D, 2D, or 3D polymers. The formation of these extended networks is often supported by the same noncovalent interactions that govern self-assembly, such as hydrogen bonding and π-π stacking, which link the polymer chains or layers into a stable, three-dimensional supramolecular architecture. researchgate.net For example, a series of isostructural Group IIB coordination compounds featuring benzimidazole-type ligands self-assembled into infinite one-dimensional ladder structures governed by a combination of coordination bonds, hydrogen bonding, and π-π stacking. researchgate.net

Self-Assembly Mechanisms and Resulting Morphologies

The process of self-assembly in benzimidazole systems is a spontaneous organization of molecules driven by the collective action of the noncovalent interactions described in section 6.1. The final morphology of the assembled structure is a result of the interplay between the molecular shape and the directionality of these interactions. kent.ac.uk

For instance, the combination of hydrogen bonding and π-π stacking can lead to the formation of well-defined, one-dimensional ladder-like structures in the solid state. researchgate.net The specific substituents on the benzimidazole core play a critical role in directing the assembly. The introduction of different functional groups can alter the primary interaction motifs, leading to different crystal packing and morphologies. bohrium.com For this compound, the bulky phenyl groups and the potential for C-H···F bonds would be key factors in determining its preferred assembly mechanism and the resulting supramolecular structure.

Host-Guest Complexation and Molecular Recognition Phenomena

The ability of benzimidazole-based structures to engage in specific noncovalent interactions makes them excellent candidates for host-guest chemistry and molecular recognition. They can be designed as synthetic receptors for various guest species.

Benzimidazole derivatives have been successfully employed as receptors for anions. kent.ac.ukresearchgate.net The N-H moiety can act as a hydrogen bond donor to bind anions like lactate (B86563) or dihydrogen phosphate, while the broader aromatic surface can engage in other interactions. bohrium.comsoton.ac.ukresearchgate.net The binding of a guest anion can even induce a change in the tautomeric state of the benzimidazole host. bohrium.comkent.ac.uk

Furthermore, benzimidazole derivatives can themselves act as guests, forming inclusion complexes with larger host molecules like cyclodextrins and cucurbiturils. nih.gov In a study involving a benzimidazole derivative (omeprazole) and cyclodextrins, phase solubility studies indicated the formation of a 1:1 host-guest complex. nih.gov Similarly, benzimidazolium ionic liquids have been shown to form inclusion complexes with β-cyclodextrin, with the benzimidazole part of the molecule entering the host cavity. nih.gov These host-guest systems are of interest for applications in controlled drug delivery. nih.gov The recognition of benzimidazole derivatives is also crucial in biological systems, as they are known to interact with macromolecules like proteins and DNA.

Impact of Fluorine on Supramolecular Interactions

The presence of a fluorine atom on the phenyl ring at the 2-position of the benzimidazole core introduces a site for specific and directional intermolecular interactions, primarily through hydrogen bonding and altered π-system electronics. While detailed crystallographic studies specifically for this compound are not extensively documented in publicly available literature, the supramolecular assembly can be understood by examining closely related structures, such as 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole. nih.gov

In the crystal structure of the 4-fluoro isomer, the fluorine atom is a key participant in the formation of a three-dimensional supramolecular network. nih.gov The primary interactions involving fluorine are C-H···F hydrogen bonds. These are weak hydrogen bonds where a carbon-hydrogen bond acts as the hydrogen bond donor and the electronegative fluorine atom acts as the acceptor. In the case of 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole, three distinct C-H···F hydrogen bonds are observed, linking the molecules into a stable, extended architecture. nih.gov

Beyond direct hydrogen bonding, the high electronegativity of fluorine also modulates the electron density of the fluorophenyl ring, influencing its participation in π-π stacking and C-H···π interactions. In the 4-fluoro analogue, two weak C-H···π interactions are reported, where C-H bonds from neighboring molecules interact with the fused benzene (B151609) ring of the benzimidazole core. nih.gov The dihedral angles between the benzimidazole unit and the phenyl and fluorobenzene (B45895) rings are 58.94° and 51.43°, respectively, indicating a significantly twisted conformation that influences the nature and directionality of these π-interactions. nih.gov

For this compound, the change in the fluorine's position from para to meta is expected to alter the geometry and strength of these supramolecular interactions. The meta-positioning of the fluorine atom would lead to a different distribution of partial charges on the fluorophenyl ring, which would, in turn, affect the electrostatic component of the C-H···F and C-H···π interactions. This could result in a different crystal packing arrangement compared to the 4-fluoro isomer. The fundamental types of interactions, however, are anticipated to be similar, with C-H···F and π-based interactions playing a crucial role in the self-assembly process. The small size of the fluorine atom allows it to be accommodated within crystal lattices without significant steric hindrance, while its electronegativity provides a handle for forming specific intermolecular contacts. mdpi.com

The following table summarizes the types of supramolecular interactions observed in the closely related 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole, which are instructive for understanding the potential interactions in the 3-fluoro isomer.

Interaction TypeDonorAcceptorDescription
Hydrogen BondC-HFThree distinct C-H···F hydrogen bonds contribute to the 3D network. nih.gov
π-InteractionC-HFused Benzene RingTwo weak C-H···π interactions are present. nih.gov

These interactions collectively dictate the self-assembly of fluorinated benzimidazoles in the solid state, leading to well-defined supramolecular architectures. The precise nature of these interactions in this compound would be dependent on the specific crystal packing adopted, which is influenced by the altered electronic and steric environment of the meta-substituted fluorophenyl ring.

Applications in Advanced Materials Science

Optoelectronic and Photonic Materials

The inherent photophysical properties of the phenyl-benzimidazole core, including strong luminescence and high thermal stability, position it as a valuable component in optoelectronic and photonic devices. nih.gov

The quest for efficient and stable blue-emitting materials is a critical challenge in the development of full-color OLED displays. Phenyl-benzimidazole derivatives have emerged as highly promising candidates for this purpose. The compound 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole, a close structural isomer of the title compound, is noted for its potential as a ligand in iridium(III) complexes used in OLEDs, a role that leverages its excellent thermal stability. nih.gov

The strategic design of these molecules is key to their performance. The bulky and non-symmetrical 1-phenylbenzimidazole substituent is particularly effective at creating steric hindrance, which prevents the aggregation of molecules in the solid state. This disruption of intermolecular packing mitigates aggregation-caused quenching (ACQ), a phenomenon that diminishes luminescent efficiency, thereby enabling purer and more efficient photo- and electroluminescence. researchgate.net

Derivatives of 1-phenyl-2-phenyl-benzimidazole serve as foundational building blocks for more complex OLED materials. They can function as the electron-accepting moiety in bipolar host materials, which are designed to have balanced charge carrier injection and transport properties. nih.gov By integrating the electron-accepting benzimidazole (B57391) unit with an electron-donating group like carbazole (B46965), researchers have synthesized bipolar molecules that lead to OLEDs with high external quantum efficiencies (EQE). nih.gov For instance, an OLED using a bipolar host derived from a carbazole and a 1-phenyl-2-phenyl-benzimidazole unit achieved a maximum EQE of 21.8% with a green phosphorescent emitter. nih.gov

Furthermore, the twisted structure of the phenyl-substituted imidazole (B134444) acceptor contributes to a wider energy band-gap, which is essential for achieving deep-blue emission. researchgate.net This structural feature helps to weaken undesired intramolecular charge transfer (ICT) between donor and acceptor parts of a molecule, preventing a shift to longer wavelengths (bathochromic shift) and preserving the deep-blue color purity. researchgate.net

Benzimidazole derivatives are highly effective fluorophores for the development of chemical sensors. Their fluorescence can be modulated by interactions with specific analytes, forming the basis of "turn-on" or "turn-off" sensing platforms. The general principle involves a benzimidazole core whose fluorescence is initially quenched or shifted. Upon binding to a target analyte, a chemical transformation or conformational change occurs, restoring or enhancing the fluorescence.

Several sensing mechanisms are employed:

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the benzimidazole derivative is designed with a binding site for a specific metal ion. The binding event restricts molecular motion or alters electronic pathways, leading to a significant increase in fluorescence intensity. For example, a benzimidazole-based sensor for Zn²⁺ ions exhibited a "turn-on" greenish-yellow fluorescence with a detection limit as low as 39.91 nM. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT): Some benzimidazole derivatives, like 5′-amino-2-(2′-hydroxyphenyl)benzimidazole, can undergo ESIPT. The presence of an analyte like phosgene (B1210022) can block this proton transfer pathway by reacting with the hydroxyl and imidazole groups, causing a distinct ratiometric shift in the fluorescence from yellow to blue and enabling detection at nanomolar concentrations. electrochemsci.org

Off/On Switching by Electron-Donating Groups: To create a sensor, an electron-donating moiety can be attached to the fluorophore skeleton, which quenches the fluorescence in the "off" state. Reaction with an analyte, such as a boronic acid, can form a complex that disrupts this quenching effect, turning the fluorescence "on". nih.gov This principle has been used to design sensors for biologically important molecules like cysteine with detection limits in the low nanomolar range (16.3 nM). researchgate.net

In the field of solar energy, benzimidazole derivatives are utilized as key components in dye-sensitized solar cells (DSSCs). nih.gov These cells rely on a sensitizer (B1316253) dye to absorb light and inject electrons into a semiconductor, typically titanium dioxide (TiO₂). The benzimidazole core is a versatile and robust chromophore that can be incorporated into D-π-A (Donor-π-bridge-Acceptor) dye structures. researchgate.net

Polymer Science and Nanostructured Composites

The incorporation of the 1-phenyl-2-phenyl-benzimidazole structure into polymer backbones can dramatically enhance material properties. Specifically, its integration into poly(benzimidazole imide)s (PBIIs) addresses long-standing challenges with this class of high-performance polymers. rsc.orgnih.gov

Traditional PBIIs are known for their exceptional thermal resistance, with glass transition temperatures (Tg) often exceeding 400°C, a property attributed to strong intermolecular hydrogen bonds. However, these same hydrogen bonds also lead to high water absorption and make the resulting polymer films brittle. rsc.orgnih.gov

By synthesizing a diamine monomer containing a pre-formed N-phenyl-benzimidazole unit, such as 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole, and polymerizing it, a novel N-phenyl-poly(benzimidazole imide) (N-Ph-PBII) is created. rsc.org The key advantages of this modification are:

Reduced Water Absorption: The bulky N-phenyl group replaces the N-H proton, eliminating the primary site for hydrogen bonding with water molecules. This significantly lowers the polymer's affinity for water. rsc.org

Improved Processability: The removal of intermolecular hydrogen bonds heals the brittleness that plagues traditional PBIIs derived from certain dianhydrides, allowing for the formation of flexible, robust films. nih.gov

Enhanced Thermal Stability: Counterintuitively, the loss of hydrogen bonds does not decrease the glass transition temperature. The steric hindrance from the numerous N-phenyl groups restricts the rotational freedom of the polymer backbone at high temperatures, leading to exceptionally high Tg values, with some reaching as high as 486°C. nih.gov

Increased Optical Transparency: The non-coplanar structure induced by the N-phenyl groups leads to looser molecular packing, which in turn improves the optical transparency of the polymer films. rsc.org

Corrosion Inhibition Technology

Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals, including steel and copper, particularly in acidic environments. electrochemsci.orgnih.govrsc.org The protective mechanism relies on the adsorption of the inhibitor molecules onto the metal surface, forming a barrier that shields the metal from the corrosive medium. researchgate.netresearchgate.net

The effectiveness of these compounds stems from several molecular features:

The heterocyclic benzimidazole ring contains nitrogen atoms with lone pairs of electrons, and the aromatic system has π-electrons. These electrons can be shared with the vacant d-orbitals of metal atoms (like iron or copper), forming a coordinate bond that anchors the molecule to the surface.

The inhibitor molecules displace water molecules from the metal surface, increasing the thickness of the protective film and reducing the active area available for corrosion reactions. researchgate.net

Studies on compounds structurally similar to 1-Phenyl-2-(3-fluophenyl)benzimidazole, such as 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole (BPB), have shown them to be highly efficient mixed-type inhibitors. electrochemsci.org This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.org The adsorption is spontaneous and typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. electrochemsci.org The presence of the bulky phenyl groups enhances the surface coverage, leading to significantly higher inhibition efficiency compared to unsubstituted benzimidazole. For example, at a concentration of 5 mmol L⁻¹, BPB achieved an inhibition efficiency of 97.0% for copper in sulfuric acid, compared to just 70.1% for basic benzimidazole. electrochemsci.org

Sensing and Bioimaging Probe Development (General Principles)

The development of fluorescent probes for sensing and bioimaging relies on molecules that can signal the presence of a specific analyte through a change in their optical properties. The 1-phenyl-2-phenyl-benzimidazole scaffold is an excellent platform for designing such probes due to its inherent fluorescence and chemical stability. researchgate.netresearchgate.net

The core principle is to create a system where a fluorescent signaling unit (the benzimidazole core) is linked to a recognition unit (a part of the molecule designed to selectively bind an analyte). The interaction between the recognition unit and the analyte triggers a change in the electronic structure of the fluorophore, modulating its emission.

Key design strategies include:

Analyte-Specific Binding: Functional groups are introduced to the benzimidazole structure to create specific binding sites. For instance, moieties that can chelate with metal ions like Zn²⁺ are used for metal sensing. researchgate.net

Fluorescence Modulation: The binding event must cause a clear and measurable change in fluorescence. This can be achieved through several photophysical mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netelectrochemsci.org

"Turn-On" Response: A highly desirable feature is a "turn-on" response, where the probe is non-fluorescent or weakly fluorescent in the absence of the analyte and becomes highly fluorescent upon binding. This provides a high signal-to-noise ratio. This is often achieved by attaching a quenching group that is deactivated or removed upon reaction with the analyte. nih.govresearchgate.net

These principles have been successfully applied to create benzimidazole-based probes for a variety of targets, including metal ions, reactive oxygen species, and biologically important small molecules like cysteine, demonstrating the platform's versatility for both in-vitro diagnostics and intracellular imaging. researchgate.net

Mechanistic Investigations into Molecular Interactions General Chemical Principles

Principles of Ligand-Receptor Interaction Modeling

The interaction between a small molecule (ligand) like 1-Phenyl-2-(3-fluophenyl)benzimidazole and a biological receptor is a highly specific process of molecular recognition. Modeling these interactions is fundamental to predicting biological activity and designing new therapeutic agents. The primary principles are based on several models:

Lock-and-Key Model: This early model proposes a static interaction where a ligand fits into a receptor's binding site with a complementary shape, much like a key fits a specific lock. epfl.ch

Induced-Fit Model: An evolution of the lock-and-key concept, this model suggests that the binding of a ligand can induce conformational changes in the receptor's active site, leading to a more complementary and tighter fit. epfl.ch

Conformational Selection Model: This model posits that a receptor exists in a dynamic equilibrium of different conformations. The ligand selectively binds to and stabilizes a specific pre-existing conformation, shifting the equilibrium towards the bound state.

These interactions are driven by a combination of non-covalent forces, which collectively determine the binding affinity and specificity. For a molecule like this compound, these forces would include:

Hydrogen Bonding: The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors, while the N-H group in related unsubstituted benzimidazoles can act as a donor. researchgate.net

π-π Stacking: The multiple aromatic rings (benzene, imidazole, and the two phenyl groups) can engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor's binding pocket. researchgate.net

Hydrophobic Interactions: The phenyl groups contribute to the molecule's lipophilicity, favoring interactions with hydrophobic pockets in a protein and displacing water molecules, which is an entropically favorable process.

Halogen Bonding: The fluorine atom on the phenyl ring can act as a halogen bond donor, a specific and directional interaction with a nucleophilic atom (like oxygen or nitrogen) in the receptor.

Modeling for this compound would thus involve identifying a target receptor and using these principles to predict how its distinct structural features would fit and interact within the binding site.

Computational Approaches to Molecular Recognition and Binding Affinity

Computational chemistry provides powerful tools to simulate and quantify molecular recognition, offering insights into binding modes and affinities where experimental data is unavailable. nih.govnumberanalytics.com Key approaches applicable to this compound include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net A scoring function estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which helps in ranking potential ligands. For instance, docking studies on benzimidazole-triazole hybrids against carbonic anhydrase enzymes have been used to successfully rationalize experimental inhibition data by revealing key binding interactions within the active site. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the dynamic behavior of the ligand-receptor complex over time. rsc.org This approach, governed by the principles of classical mechanics, provides information on the stability of the binding pose, conformational changes in the protein and ligand, and the role of solvent molecules. rsc.orgnih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used as a post-processing step for MD simulations to provide a more accurate estimation of the binding free energy (ΔG). nih.gov These calculations account for various energetic contributions, including molecular mechanics energy, solvation energies, and entropy.

The table below illustrates typical data obtained from such computational studies on other benzimidazole (B57391) derivatives, demonstrating how these methods are applied to quantify binding affinity.

Compound DerivativeTarget ProteinComputational MethodCalculated Binding Affinity (kcal/mol or IC₅₀)Key Interacting ResiduesReference
Benzimidazole-Triazole Hybrid (5e)Human Carbonic Anhydrase I (hCA I)Molecular DockingIC₅₀ = 1.288 µMHis94, His96, His119, Thr200 nih.gov
Benzimidazole-Triazole Hybrid (5h)Human Carbonic Anhydrase II (hCA II)Molecular DockingIC₅₀ = 1.532 µMHis94, His96, His119, Thr199, Thr200 nih.gov
Benzimidazole-Triazole HybridDNA Gyrase Subunit BMolecular Docking-9.8 kcal/molNot Specified researchgate.net

Structure-Reactivity Relationships within the Benzimidazole Class

The chemical reactivity and biological activity of a benzimidazole derivative are profoundly influenced by the nature and position of its substituents. nih.gov This principle, known as the Structure-Activity Relationship (SAR), is crucial for optimizing lead compounds in drug discovery. rroij.com

The core benzimidazole structure is amphoteric; the pyrrolic-type nitrogen (-NH-) is weakly acidic, while the pyridine-type nitrogen (=N-) is basic. chemicalbook.comwikipedia.org The C2 position is the most common site for substitution and is susceptible to nucleophilic attack. researchgate.net

For This compound , the SAR can be dissected by considering its key substituents:

N1-Phenyl Substitution: Unlike benzimidazoles with a hydrogen at the N1 position, the N1-phenyl group removes the hydrogen-bond donating capability at this site. It significantly increases the molecule's size and lipophilicity, which can enhance membrane permeability but may also introduce steric hindrance, altering how the molecule fits into a binding pocket compared to its N-H analogue. Studies on N-alkylated-2-phenylbenzimidazoles have shown that increasing the lipophilicity via N-substitution can correlate with increased biological activity. nih.gov

C2-(3-fluophenyl) Substitution: The 2-phenyl group is a common feature in many active benzimidazoles and is known to be critical for activity, often through π-stacking interactions. researchgate.net The addition of a fluorine atom to this ring, as in the 3-fluorophenyl group, introduces significant electronic changes. Fluorine is a highly electronegative atom that acts as an electron-withdrawing group, altering the electron density of the aromatic ring and potentially the entire molecule. This can modulate the pKa of the benzimidazole core and the strength of its interactions with a receptor. Furthermore, the fluorine atom can participate in favorable hydrogen or halogen bonds with the receptor, potentially increasing binding affinity. nih.gov

SAR studies on related benzimidazoles have demonstrated the critical impact of such substitutions, as summarized in the table below.

Parent ScaffoldSubstituent ChangeEffect on ActivityTarget/AssayReference
2-PhenylbenzimidazoleAdding 4-CF₃ to the 2-phenyl ringPotent activity (IC₅₀ = 22 nM)hTRPV-1 Receptor Antagonism nih.gov
2-(4-Trifluoromethylphenyl)benzimidazoleReplacing 4-CF₃ with tert-butylDecreased activity (IC₅₀ = 224 nM)hTRPV-1 Receptor Antagonism nih.gov
2-(4-Trifluoromethylphenyl)benzimidazoleReplacing 4-CF₃ with -FDecreased activity (IC₅₀ = 320 nM)hTRPV-1 Receptor Antagonism nih.gov
2-Phenyl-1H-benzimidazole-5-sulfonic acidReplacing 5-SO₃H with 5-HExponentially increased SPF valueUVB Photoprotection nih.gov

Theoretical Frameworks for Interaction Dynamics

Understanding molecular interactions requires moving beyond static pictures to consider the dynamic nature of both proteins and ligands. arxiv.orgnih.gov Modern theoretical frameworks aim to describe the entire process of binding, including the energetics and kinetics involved.

Energy Landscapes: The binding process is not a simple two-state transition but a journey across a complex energy landscape. MD simulations help explore this landscape, identifying intermediate states, transition barriers, and the most stable bound conformations. etsu.edu The binding free energy (ΔG) is a key thermodynamic parameter that determines affinity and is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. Favorable enthalpic contributions come from the formation of strong bonds (e.g., hydrogen bonds), while entropy relates to changes in the system's disorder, such as the release of ordered water molecules from the binding site. nih.gov

Role of Solvent: Water molecules are not passive bystanders but play a critical role in mediating or competing with ligand-receptor interactions. Explicit solvent MD simulations are essential for accurately capturing the energetic cost of displacing water from hydrophobic pockets and the formation of water-bridged interactions. nih.gov

Allosteric Modulation: A ligand may bind to a site on the receptor that is distant from the primary functional (orthosteric) site. This binding can induce conformational changes that are transmitted through the protein structure, altering the activity at the functional site. This phenomenon, known as allostery, is an important mechanism of biological regulation and a target for drug design. Theoretical frameworks are being developed to predict these long-range dynamic correlations within proteins.

Reaction Dynamics: For ligands that may be chemically transformed by a receptor (i.e., an enzyme), quantum mechanics/molecular mechanics (QM/MM) methods are employed. These hybrid approaches treat the reactive core of the system with high-level quantum mechanics to model bond-breaking and formation, while the larger protein environment is treated with more efficient classical mechanics. pageplace.de

These theoretical frameworks provide a comprehensive basis for investigating the molecular interactions of any compound, including this compound, by simulating its dynamic behavior in a biological environment.

Future Perspectives and Research Challenges for 1 Phenyl 2 3 Fluophenyl Benzimidazole

Innovations in Green and Sustainable Synthesis

The traditional synthesis of benzimidazoles often involves multi-step procedures, harsh reaction conditions, and the use of hazardous solvents, which pose economic and environmental challenges. nih.govresearchgate.net Future research on 1-Phenyl-2-(3-fluophenyl)benzimidazole will increasingly focus on developing green and sustainable synthetic methodologies. The aim is to create processes that are not only efficient and cost-effective but also environmentally benign.

Table 1: Comparison of Conventional vs. Green Synthesis Strategies for Benzimidazoles

Feature Conventional Synthesis Green/Sustainable Synthesis
Solvent Often uses toxic, volatile organic compounds (VOCs). Employs water, ionic liquids, or solvent-free conditions. nih.govrsc.org
Catalyst May use stoichiometric amounts of hazardous acids or metal catalysts. researchgate.net Utilizes catalytic amounts of recyclable, non-toxic catalysts (e.g., Er(OTf)₃, cobalt nanocomposites). researchgate.netorganic-chemistry.org
Energy Source Relies on conventional heating, often for extended periods. nih.gov Employs energy-efficient methods like microwave or ultrasound irradiation. researchgate.net
Procedure Typically involves multiple steps with isolation and purification of intermediates. Focuses on one-pot, multi-component reactions to improve atom economy.
Waste Generates significant chemical waste, requiring disposal. Designed to minimize byproducts and allow for catalyst recycling. researchgate.net

| Efficiency | Can suffer from lower yields and longer reaction times. | Aims for high yields, shorter reaction times, and operational simplicity. |

Future efforts will likely focus on adapting these general green chemistry principles specifically for the synthesis of this compound, optimizing conditions to maximize yield and purity while adhering to sustainability goals.

Advancements in High-Throughput Screening and Characterization

High-Throughput Screening (HTS) has revolutionized the discovery process in both drug development and materials science by enabling the rapid testing of vast numbers of compounds. pharmtech.comazolifesciences.com For a specific molecule like this compound, HTS is crucial for efficiently exploring its potential activities and properties. Instead of testing the single compound in isolation, future strategies will involve screening large libraries of its derivatives against various biological targets or material property assays. jocpr.com

The core of HTS involves the miniaturization of assays, reducing the required volumes of reagents and test compounds, which lowers costs and allows for a massive scale-up in the number of conditions tested. pharmtech.comnih.gov This process is heavily reliant on robotics and automation for liquid handling, plate transport, and data acquisition, ensuring high speed, precision, and reproducibility. azolifesciences.com Advances in detection technologies, such as fluorescence, luminescence, and label-free methods, provide sensitive and rapid readouts. pharmtech.com A significant evolution in this field is High-Content Screening (HCS), which combines HTS automation with automated microscopy and image analysis to provide multiparametric data at the single-cell level, offering deeper insights into a compound's effects. nih.gov

Table 2: High-Throughput Screening Technologies for Compound Characterization

Technology Principle Application for Benzimidazole (B57391) Derivatives
Fluorescence/Luminescence Assays Measures light emission resulting from a biochemical reaction or binding event. pharmtech.com Rapidly identifying inhibitors or activators of specific enzymes or receptor binding.
Affinity Selection Mass Spectrometry (ASMS) Uses mass spectrometry to directly identify compounds from a mixture that bind to a target protein. pharmtech.com Screening for derivatives that bind to a target of interest without the need for a functional assay.
High-Content Screening (HCS) Automated microscopy and image analysis to quantify cellular phenotypes (e.g., morphology, protein localization). nih.gov Assessing the effects of compounds on cell health, signaling pathways, or other complex cellular events.
Phenotypic Screening Evaluates the effects of compounds on whole cells or organisms to identify desired therapeutic outcomes. jocpr.com Discovering novel biological activities for this compound without a preconceived target.

| CRISPR-based Functional Screening | Uses CRISPR gene editing to create libraries of cell lines with specific genetic modifications for compound testing. azolifesciences.com | Identifying genetic factors that influence cellular response to the compound, helping to elucidate its mechanism of action. |

By leveraging these HTS technologies, researchers can rapidly characterize the biological and material properties of this compound and its analogues, accelerating the path from discovery to application.

Predictive Modeling and Artificial Intelligence in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming the design of new molecules, moving beyond traditional trial-and-error methods toward predictive, data-driven approaches. nih.govspringer.com For this compound, these computational tools offer a powerful strategy to guide the synthesis of new derivatives with enhanced properties.

A cornerstone of this approach is the Quantitative Structure-Activity Relationship (QSAR) model. nih.gov QSAR uses machine learning algorithms to build predictive models that correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov This process begins by calculating molecular descriptors—numerical representations of a molecule's physicochemical properties—for a set of known benzimidazole derivatives. nih.gov An ML algorithm is then trained on this data to predict the activity of new, untested compounds. acs.org This allows for the in silico screening of virtual libraries, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. springer.com Comprehensive molecular dynamics simulations can further be used to understand how designed compounds interact with their biological targets, providing insights into their mechanism of action. acs.orgnih.gov

Table 3: Key Components in Predictive AI Models for Compound Design

Component Description Role in Designing Benzimidazole Derivatives
Molecular Descriptors Numerical values that encode a molecule's structural and physicochemical properties (e.g., size, shape, electronic properties, lipophilicity). nih.gov Serve as the input variables for the machine learning algorithm to learn the relationship between structure and activity.
Training Data A dataset of compounds with known structures and experimentally measured activities or properties. A curated set of benzimidazoles with measured biological or material properties is needed to train a robust model. youtube.com
Machine Learning Algorithms Computational methods (e.g., Random Forest, Support Vector Machines, Deep Neural Networks) that identify patterns in the training data. nih.govspringer.com Build the predictive model that links the molecular descriptors to the target property (e.g., enzyme inhibition, thermal stability).
Model Validation The process of assessing a model's predictive accuracy using data not seen during training, often through techniques like time-split validation. youtube.com Ensures the model is robust and can generalize to predict the properties of novel this compound derivatives accurately.

| Prospective Application | Using the validated model to screen virtual compounds and guide the design of new molecules for real-world synthesis and testing. youtube.com | To prioritize which new substitutions on the this compound core are most likely to yield improved performance. |

Exploration of Novel Material Science Applications

The rigid, planar, and electron-rich nature of the benzimidazole core makes it an attractive building block for advanced functional materials. rsc.org Specifically, phenyl-substituted benzimidazoles have garnered attention for their thermal stability and unique optical properties. nih.govnih.gov Future research into this compound is expected to build on these characteristics to explore a range of novel material science applications.

One of the most promising areas is in high-performance polymers. Incorporating N-phenyl benzimidazole units into polyimide (PI) backbones has been shown to produce materials with exceptionally high glass transition temperatures (Tg > 450 °C) and low coefficients of thermal expansion (CTE). researchgate.netmdpi.com These properties are critical for substrates used in flexible electronics and OLED displays, which must withstand high processing temperatures. mdpi.com The benzimidazole moiety also has applications in nonlinear optical (NLO) materials, where π-conjugated systems are essential for generating second-order NLO responses. nih.gov Furthermore, benzimidazole derivatives are being investigated as ligands in organic light-emitting devices (OLEDs), where they can be used to prepare iridium(III) complexes that serve as phosphorescent emitters. nih.gov The specific fluorine substitution in this compound may further tune the electronic and photophysical properties for these applications.

Table 4: Potential Material Science Applications for Phenyl-Substituted Benzimidazoles

Application Area Relevant Properties of Benzimidazole Core Potential Role of this compound
Flexible Display Substrates High thermal stability, rigidity, low coefficient of thermal expansion. researchgate.netmdpi.com As a monomer to create poly(benzimidazole imide) films that can replace glass in flexible electronic devices. mdpi.com
Organic Light-Emitting Devices (OLEDs) Ability to act as a ligand for metal complexes, good charge transport properties, photophysical stability. nih.gov Can be used as a ligand to synthesize phosphorescent emitters or as a host material in the emissive layer of an OLED.
Nonlinear Optical (NLO) Materials π-conjugated electronic system, thermal stability. nih.govnih.gov Can act as a chromophore in guest-host polymer systems for applications in optical communications and data storage.
Fluorescent Sensors Intrinsic fluorescence that can be modulated by binding to specific analytes (e.g., metal ions). rsc.org Development of chemosensors where the fluorescence of the molecule changes selectively upon binding to Fe³⁺ or other ions. rsc.org

| High-Performance Coatings | Excellent chemical resistance and thermal stability. | Formulation of protective coatings for aerospace or microelectronic components that require resistance to extreme conditions. |

The exploration of these applications will require detailed characterization of the photophysical, thermal, and mechanical properties of this compound and polymers derived from it.

Challenges in Scalable Production and Industrial Implementation

While a compound like this compound may show great promise in laboratory-scale experiments, its transition to industrial application hinges on the ability to produce it on a large scale in a cost-effective and reliable manner. acs.org The challenges of scaling up chemical synthesis are significant and multifaceted.

Table 5: Key Challenges in the Scalable Production of Benzimidazoles

Challenge Laboratory Scale (grams) Industrial Scale (kilograms to tons)
Reagent Cost & Sourcing High-purity reagents are used in small quantities; cost is less of a constraint. Cost is a major driver; requires a stable, bulk supply of starting materials.
Reaction Conditions Precise control of temperature and atmosphere is relatively simple. Specialized reagents (e.g., sensitive catalysts) can be used. Heat management (exothermic reactions) is critical. Requires robust and often simpler reaction conditions. organic-chemistry.org
Synthesis Procedure Multi-step syntheses are common. mdpi.com Processes are optimized for fewer steps (e.g., one-pot synthesis) to reduce cost and complexity.
Purification Column chromatography is a standard technique for high purity. nih.gov Relies on more scalable methods like recrystallization, distillation, or extraction. rsc.org
Waste Management Solvent and byproduct waste is managed on a small scale. Waste streams must be minimized and treated, adding significant operational cost and regulatory burden.

| Process Safety | Hazards are contained within a fume hood. | Requires extensive process safety management (PSM) to handle large quantities of potentially hazardous chemicals. |

Overcoming these challenges will require significant investment in process chemistry research and development, focusing on creating a synthesis route that is not just chemically elegant but also robust, safe, and economically feasible for industrial implementation.

Addressing Environmental Aspects of Synthesis and Degradation

The increasing focus on environmental stewardship in the chemical industry necessitates a thorough evaluation of the entire lifecycle of a compound, from its synthesis to its ultimate fate in the environment. tandfonline.comnih.gov For this compound, this involves addressing the environmental impact of its production and understanding its persistence, biodegradability, and potential toxicity of its degradation products.

The synthesis aspect is closely tied to the principles of green chemistry discussed earlier. Minimizing the use of hazardous solvents, avoiding toxic reagents, and designing energy-efficient processes are key to reducing the environmental footprint of production. researchgate.net Beyond synthesis, a critical research challenge is to determine the compound's environmental persistence. Many aromatic and heterocyclic compounds can be resistant to natural degradation processes. tandfonline.com Studies on the biodegradation of this compound will be necessary to understand how it behaves in soil and water systems. This often involves using microbial cultures, such as specific strains of bacteria or fungi, to assess their ability to break down the compound. tandfonline.com For instance, certain Pseudomonas species have been shown to effectively degrade other benzimidazole-based fungicides. tandfonline.com

It is also vital to identify the degradation byproducts, as they may have their own environmental or toxicological profiles. tandfonline.com Analytical techniques like gas chromatography-mass spectrometry (GC-MS) are essential for identifying these transformation products. tandfonline.com A comprehensive environmental assessment would evaluate the potential for bioaccumulation and the ecotoxicity of both the parent compound and its metabolites. nih.gov

Table 6: Environmental Considerations and Research Approaches for Benzimidazole Derivatives

Environmental Aspect Key Question Research Approach
Green Synthesis Can the compound be produced with minimal environmental impact? Develop and optimize synthetic routes using green chemistry principles (e.g., aqueous media, recyclable catalysts, one-pot reactions). nih.govrsc.org
Biodegradability Does the compound break down in natural environments (soil, water)? Conduct biodegradation studies using relevant microbial consortia or specific bacterial/fungal strains. tandfonline.com
Degradation Pathway What are the chemical structures of the breakdown products? Use analytical techniques like GC-MS and HPLC to identify metabolites formed during degradation studies. tandfonline.com
Ecotoxicity Is the parent compound or its degradation products harmful to aquatic life or soil organisms? Perform standardized ecotoxicological tests on representative organisms (e.g., algae, daphnia, fish).
Bioaccumulation Does the compound build up in the tissues of living organisms? Measure the octanol-water partition coefficient (LogP) as a predictor and conduct bioaccumulation studies in relevant species. nih.gov

| Residue Analysis | How can trace amounts of the compound be detected in environmental samples? | Develop sensitive analytical methods, such as fluorescence spectroscopy or liquid chromatography, for monitoring. nih.gov |

By proactively addressing these environmental aspects, researchers can ensure that the development and potential application of this compound proceed in a sustainable and environmentally responsible manner.

Q & A

Q. What synthetic routes are most effective for preparing 1-phenyl-2-(3-fluorophenyl)benzimidazole, and how do reaction conditions influence product selectivity?

Methodological Answer: The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with fluorinated carboxylic acids or acyl chlorides. For example:

  • Acyl chloride route : React m-fluorobenzoyl chloride with o-phenylenediamine in a polar aprotic solvent (e.g., DMF) under reflux. Excess acyl chloride ensures complete amide formation before cyclization .
  • Acid-mediated cyclization : Use polyphosphoric acid (PPA) or toluene under high temperatures (120–140°C) to promote benzimidazole ring closure. PPA acts as both a catalyst and dehydrating agent, favoring intramolecular cyclization over side reactions .
  • Key variables : Excess protonating agents (e.g., HCl) and temperature control minimize byproducts like open-chain amides. Monitor reaction progress via TLC or HPLC .

Q. How can researchers confirm the structural purity of 1-phenyl-2-(3-fluorophenyl)benzimidazole derivatives?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic benzimidazole proton shifts (e.g., NH at δ 12–13 ppm in DMSO-d6) and fluorophenyl group signals (e.g., para-fluorine coupling in 19F^{19}F-NMR) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns consistent with fluorine substitution.
  • Elemental analysis : Compare experimental C/H/N percentages with theoretical values (tolerance <0.4%) .
  • X-ray crystallography : Obtain single-crystal data (CCDC deposition recommended) to resolve ambiguities in regiochemistry or stereochemistry .

Q. What factors influence the stability of benzimidazole derivatives under storage or experimental conditions?

Methodological Answer:

  • pH sensitivity : Benzimidazoles are prone to hydrolysis in acidic/basic conditions. Store compounds in anhydrous environments (e.g., desiccators with silica gel) .
  • Light exposure : Fluorophenyl groups may undergo photodegradation. Use amber vials and conduct experiments under inert atmospheres (N2/Ar) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Avoid heating above 200°C unless validated .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1-phenyl-2-(3-fluorophenyl)benzimidazole derivatives?

Methodological Answer:

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Structural analog comparison : Synthesize derivatives with systematic substitutions (e.g., replacing fluorine with Cl/CH3) to isolate electronic vs. steric effects .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to compare published IC50 values, accounting for variables like cell line specificity or assay protocols .

Q. What theoretical frameworks guide the design of benzimidazole-based inhibitors targeting specific enzymes?

Methodological Answer:

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (via DFT) to predict reactivity and binding affinity with enzyme active sites. Fluorine’s electron-withdrawing effect enhances electrophilicity at key positions .
  • Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions between the fluorophenyl group and hydrophobic enzyme pockets (e.g., cytochrome P450). Validate with mutagenesis studies .
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values) with activity data to derive predictive equations .

Q. How should researchers optimize reaction conditions for scaling up benzimidazole synthesis while maintaining yield and purity?

Methodological Answer:

  • Factorial design : Apply a 2k^k factorial experiment to test variables (temperature, solvent, catalyst loading). For example, vary PPA concentration (5–15%) and reaction time (4–12 hrs) to identify optimal parameters .
  • Continuous flow chemistry : Implement microreactors to enhance heat/mass transfer and reduce side reactions (e.g., oxidation) during cyclization .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation in real time .

Q. What strategies are effective for integrating computational and experimental data in mechanistic studies of benzimidazole reactions?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D in deuterated solvents to identify rate-determining steps (e.g., proton transfer vs. ring closure) .
  • Transition state modeling : Use Gaussian or ORCA to calculate activation energies for proposed pathways (e.g., nucleophilic attack vs. radical mechanisms) .
  • Cross-validation : Overlay experimental IR/Raman spectra with computed vibrational modes to confirm intermediate structures .

Q. How can researchers address challenges in characterizing low-solubility benzimidazole derivatives for pharmacological assays?

Methodological Answer:

  • Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v) diluted with PBS/Tween-80 to enhance solubility without cytotoxicity .
  • Amorphous dispersion : Use spray-drying or hot-melt extrusion with polymers (e.g., HPMC) to improve bioavailability .
  • Surface plasmon resonance (SPR) : Immobilize target proteins on biosensors to measure binding kinetics in low-concentration regimes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.